4,7-Dimethyl-1,3,2lambda~6~-dioxathiepane-2,2-dione
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Overview
Description
4,7-Dimethyl-1,3,2lambda~6~-dioxathiepane-2,2-dione is an organic compound with a unique structure that includes a heterocyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-1,3,2lambda~6~-dioxathiepane-2,2-dione typically involves the condensation of specific precursors under controlled conditions. One common method involves the reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . This reaction forms the heterocyclic core of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of catalytic sulfuric acid and isopropenyl acetate as an enol derivative of acetone can also be employed .
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-1,3,2lambda~6~-dioxathiepane-2,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
4,7-Dimethyl-1,3,2lambda~6~-dioxathiepane-2,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 4,7-Dimethyl-1,3,2lambda~6~-dioxathiepane-2,2-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and chemical pathways .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its high acidity and unique reactivity.
Dimedone: Another compound with a similar heterocyclic core but different reactivity and applications.
Barbituric Acid: Shares some structural similarities but has distinct chemical properties and uses.
Uniqueness
4,7-Dimethyl-1,3,2lambda~6~-dioxathiepane-2,2-dione stands out due to its specific heterocyclic structure and the range of reactions it can undergo.
Properties
IUPAC Name |
4,7-dimethyl-1,3,2-dioxathiepane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-5-3-4-6(2)10-11(7,8)9-5/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNNTDFOYJVHHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OS(=O)(=O)O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595138 |
Source
|
Record name | 4,7-Dimethyl-1,3,2lambda~6~-dioxathiepane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63082-77-9 |
Source
|
Record name | 4,7-Dimethyl-1,3,2lambda~6~-dioxathiepane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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